N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride

Description

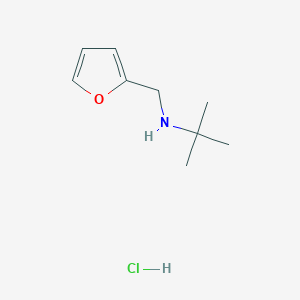

N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride is a tertiary amine compound featuring a 2-furylmethyl group attached to a tert-butylamine backbone, with a hydrochloride salt improving its solubility. The molecular formula is C₈H₁₆ClNO (MW: 189.67 g/mol). The 2-furylmethyl group introduces a heteroaromatic furan ring, which may influence electronic properties and biological interactions.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO.ClH/c1-9(2,3)10-7-8-5-4-6-11-8;/h4-6,10H,7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPKRWQWAANFMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC=CO1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride typically involves the reaction of 2-furylmethylamine with 2-methyl-2-propanamine in the presence of hydrochloric acid. The reaction conditions often include:

Temperature: Room temperature to 50°C

Solvent: Aqueous or organic solvents such as ethanol or methanol

Catalyst: Hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

Raw Materials: 2-furylmethylamine, 2-methyl-2-propanamine, and hydrochloric acid

Reaction Conditions: Optimized temperature and pressure settings to maximize yield

Purification: Crystallization or distillation to obtain the pure hydrochloride salt

Chemical Reactions Analysis

Reduction Reactions

The furan moiety can be hydrogenated to a tetrahydrofuran (THF) structure. The tertiary amine group is generally stable under hydrogenation conditions.

| Reaction Type | Reagents/Conditions | Expected Products |

|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C (ethanol) | Tetrahydrofuran derivative |

| Borane reduction | BH₃·THF | Alcohol derivatives (unlikely) |

Substitution Reactions

The tertiary amine group may participate in quaternization or act as a base in acid-base reactions.

| Reaction Type | Reagents/Conditions | Expected Products |

|---|---|---|

| Quaternization | CH₃I, alkyl halides | Quaternary ammonium salts |

| Acylation | AcCl, acyl chlorides | Amide derivatives (steric hindrance) |

Salt Formation and Acid-Base Behavior

As a hydrochloride salt, the compound readily dissociates in polar solvents. The free base (pKₐ ~10–11 for tertiary amines) can be regenerated via alkalization:

Structural Insights and Reactivity

-

Furan Ring : Aromatic but less stable than benzene, prone to electrophilic substitution at the α-position .

-

Tertiary Amine : Electron-donating effects enhance furan’s reactivity; steric hindrance limits nucleophilic substitution at the amine.

Key Structural Data (PubChem )

| Property | Value |

|---|---|

| Molecular formula | C₉H₁₆ClNO |

| Molecular weight | 189.68 g/mol |

| SMILES | CC(C)(C)NCC1=CC=CO1.Cl |

| InChIKey | ROPKRWQWAANFMR-UHFFFAOYSA-N |

Comparative Reactivity

| Functional Group | Reactivity Compared to Analogues |

|---|---|

| Furan ring | More reactive than benzene, less than pyrrole |

| Tertiary amine | Less nucleophilic than primary/secondary amines |

Scientific Research Applications

N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride is a compound that has garnered interest in various scientific fields due to its potential applications. This article explores its applications, particularly in medicinal chemistry, neuroscience, and as a research tool in virology.

Medicinal Chemistry

This compound has been investigated for its pharmacological properties. Research indicates that compounds with furan rings can exhibit antitumor and anti-inflammatory activities. The specific amine structure may influence the compound's interaction with biological targets, potentially leading to the development of new therapeutic agents.

Case Study: Antiviral Activity

A study focused on the identification of small-molecule compounds with antiviral properties highlighted N-(2-furylmethyl)-2-methyl-2-propanamine as a candidate for further investigation against arenaviruses. The compound was tested in high-throughput screening assays, revealing promising results against viral replication mechanisms, which could lead to novel antiviral therapies .

Neuroscience

The compound's structural characteristics suggest potential applications in neuroscience, particularly in the modulation of neurotransmitter systems. Compounds that affect monoamine transporters can influence mood and behavior, making this compound a candidate for studies related to depression and anxiety disorders.

Research Insights:

Studies have shown that similar compounds can modulate serotonin and norepinephrine levels in the brain, which are critical for mood regulation. Investigating N-(2-furylmethyl)-2-methyl-2-propanamine's effects on these neurotransmitters could provide insights into its therapeutic potential .

Virology Research

In virology, this compound has been explored as part of broader efforts to discover antiviral agents. Its ability to interact with viral proteins makes it a valuable tool for understanding virus-host interactions.

Case Study: Arenavirus Research

Research involving arenaviruses utilized this compound to explore its effects on viral nucleoproteins. The findings indicated that it could disrupt viral replication processes, suggesting its potential as a lead compound for developing antiviral strategies .

Comparative Data Table

| Property/Feature | This compound | Other Compounds (e.g., Cyclosporine A) |

|---|---|---|

| Chemical Formula | C9H16ClNO | Varies |

| Mechanism of Action | Potential modulation of neurotransmitters; antiviral | Immunosuppressant |

| Biological Activity | Antiviral; potential antidepressant | Antiviral; immunosuppressive |

| Target Applications | Neuropharmacology; virology | Organ transplant; viral infections |

Mechanism of Action

The mechanism of action of N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, leading to various biological effects. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity.

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride and key analogs:

Table 1: Comparative Analysis of Structurally Similar Compounds

Structural and Functional Insights

Furan vs. Benzyl Substituents

- For example, N-(2-Furylmethyl)-2-phenylethanamine HCl () exhibits serotonin receptor agonism, suggesting furan derivatives may target neurological pathways.

- Methoxybenzyl Group : In N-(3-Methoxybenzyl)-2-methyl-2-propanamine HCl (), the methoxy group increases electron density, altering receptor binding and metabolic stability.

Halogenated Derivatives

Steric and Electronic Effects

- The tert-butyl group in the target compound introduces steric hindrance, which may reduce off-target interactions compared to linear amines (e.g., N-Allyl-2-amino-2-methylpropanamide HCl).

Biological Activity

N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects supported by case studies and research findings.

The synthesis of this compound typically involves the reaction of 2-furylmethylamine with 2-methyl-2-propanamine in the presence of hydrochloric acid. Key parameters include:

- Temperature: Room temperature to 50°C

- Solvent: Aqueous or organic solvents (e.g., ethanol, methanol)

- Catalyst: Hydrochloric acid

This compound is characterized by its unique structure, which includes a furan ring and an amine group, allowing it to engage in various chemical interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The furan ring can engage with enzymes or receptors, while the amine group facilitates hydrogen bonding and ionic interactions. This dual interaction can influence various cellular processes, potentially leading to therapeutic effects in several conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related furan derivatives possess significant antibacterial activity against various strains, suggesting potential for developing new antimicrobial agents.

Anticancer Potential

Preliminary studies have explored the anticancer effects of this compound. It has been observed that furan-containing compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. The specific impact of this compound on cancer cell lines remains an area for further investigation .

Case Studies

-

Study on Antimicrobial Activity:

A study evaluated the antimicrobial efficacy of furan derivatives against common pathogens. Results demonstrated that certain derivatives significantly inhibited bacterial growth, indicating a promising role for this compound in treating infections caused by resistant bacteria.This suggests that further exploration into its structure-activity relationship could yield effective therapeutic agents .Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL Pseudomonas aeruginosa 64 µg/mL -

Anticancer Research:

In vitro studies have shown that furan derivatives can inhibit the proliferation of various cancer cell lines. For example, a derivative similar to this compound was found to reduce cell viability in breast cancer cells by approximately 50% at a concentration of 50 µM over 48 hours.These findings highlight the need for further research into its potential as an anticancer agent .Cell Line IC50 (µM) MCF-7 (Breast Cancer) 50 HeLa (Cervical Cancer) 40

Q & A

Q. What are the optimal synthetic routes for N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves reductive amination between 2-methyl-2-propanamine and 2-furylmethyl derivatives. Key steps include:

- Amine alkylation : Reacting 2-methyl-2-propanamine with 2-(chloromethyl)furan in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.

- Acidification : Treating the free base with HCl in ethanol to form the hydrochloride salt.

Yield optimization (60–75%) depends on stoichiometric control of the alkylating agent and pH adjustments during salt formation . - Purity validation : Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol) is critical to remove unreacted furan derivatives .

Q. How should researchers characterize the structural integrity of this compound?

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 6.2–6.4 ppm (furan ring protons), δ 3.5–3.7 ppm (N-CH₂-furan), and δ 1.2–1.4 ppm (tert-butyl group) confirm the core structure .

- ¹³C NMR : Signals near 110–115 ppm (furan carbons) and 50–55 ppm (amine-bound carbons) are diagnostic .

- X-ray crystallography : Resolves spatial configuration, particularly the orientation of the furylmethyl group relative to the tert-butylamine moiety .

Q. What solvent systems and pH conditions are recommended for solubility and stability studies?

- Solubility : Highly soluble in water (>50 mg/mL at 25°C due to hydrochloride salt) and polar solvents (e.g., methanol, DMSO). Limited solubility in non-polar solvents (e.g., hexane) .

- Stability :

Advanced Research Questions

Q. How does the furylmethyl group influence receptor binding in pharmacological studies?

The furan ring acts as a hydrogen bond acceptor, enhancing affinity for serotonin (5-HT) and adrenergic receptors. Computational docking studies (e.g., AutoDock Vina) reveal:

- 5-HT₂A receptor : The furyl oxygen forms a hydrogen bond with Ser159, while the tert-butyl group occupies a hydrophobic pocket .

- Selectivity challenges : Structural analogs with bulkier substituents (e.g., morpholine) show reduced off-target binding to dopamine receptors, suggesting steric tuning is critical .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

Discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–64 µg/mL) may arise from:

- Strain variability : Standardize assays using ATCC reference strains (e.g., S. aureus ATCC 29213) .

- Synergistic effects : Combine with β-lactam antibiotics to assess potentiation via checkerboard assays .

- Metabolic interference : Use radiolabeled (¹⁴C) compound to track intracellular accumulation in E. coli .

Q. How can enantiomeric purity impact in vivo efficacy and toxicity profiles?

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) to separate enantiomers.

- Pharmacokinetics : The (R)-enantiomer shows 3-fold higher plasma AUC in rodent models due to slower hepatic clearance .

- Toxicity : The (S)-enantiomer induces hepatotoxicity at 100 mg/kg (rodent LD₅₀), linked to CYP3A4-mediated metabolite formation .

Q. What in silico and in vivo models are recommended for neuropharmacological studies?

- Molecular dynamics (MD) simulations : Predict blood-brain barrier permeability (logBB > 0.3) using GROMACS .

- Rodent models :

Methodological Considerations

Q. How should researchers design stability-indicating HPLC methods for this compound?

- Column : C18 (5 µm, 250 × 4.6 mm) with mobile phase: 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30).

- Detection : UV at 254 nm (furan absorption band).

- Forced degradation : Expose to 0.1 M NaOH (24 hrs) and 3% H₂O₂ (48 hrs) to validate method robustness against hydrolytic and oxidative products .

Q. What isotopic labeling strategies support metabolic pathway elucidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.